



## Introduction: SL 0101-1, a Selective RSK Inhibitor

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Compound of Interest		
Compound Name:	SL 0101-1	
Cat. No.:	B7826142	Get Quote

**SL 0101-1** is a naturally occurring acetylated flavonol glycoside isolated from the tropical plant Forsteronia refracta.[1] It has garnered significant attention as the first identified specific, cell-permeable, and reversible inhibitor of the RSK family of serine/threonine kinases.[2][3] RSK proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway, which is frequently hyperactivated in various human cancers.[4][5] By targeting RSK, **SL 0101-1** presents a valuable chemical probe and a promising pharmacophore for the development of novel anti-cancer therapeutics.[6][7]

**SL 0101-1** acts as an ATP-competitive inhibitor that selectively targets the N-terminal kinase domain (NTKD) of RSK1 and RSK2 in the nanomolar range, without significantly affecting upstream kinases like MEK, Raf, or PKC.[1][3][8] Its ability to impair the growth of cancer cells, such as the MCF-7 human breast cancer line, while having no effect on normal breast epithelial cells (MCF-10A), highlights its therapeutic potential.[1][9][10] However, challenges such as a high effective concentration (EC50) in cell-based assays compared to its in vitro potency (IC50), poor pharmacokinetic properties, and a short biological half-life have driven extensive SAR studies to develop improved analogues.[1][8][11]

### **Core Structure and Mechanism of Action**

The chemical structure of **SL 0101-1** is kaempferol 3-O-(3",4"-di-O-acetyl-α-l-rhamnopyranoside).[6] Its inhibitory action relies on binding to a unique pocket in the RSK NTKD. This binding site, which overlaps with the ATP-binding site, is formed by a significant structural rearrangement of the kinase's N-lobe, conferring specificity.[8]



The interaction is stabilized by hydrogen bonds between the phenolic hydroxyl groups of the kaempferol backbone and the protein.[8] SAR studies have systematically dissected the contribution of each part of the molecule—the kaempferol aglycone, the rhamnose sugar, and its acetyl groups—to both potency and selectivity.

## Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the key quantitative data from SAR studies on **SL 0101-1** and its derivatives.

Table 1: In Vitro Inhibitory Activity of **SL 0101-1** 



Target	Parameter	Value	ATP Concentration	Notes
RSK1/2	IC50	89 nM	100 μΜ	Selective for RSK1/2 over other AGC kinases.[1]
RSK2	IC50	90 nM	10 μΜ	Potent inhibition in kinase assays.
RSK1/2	Ki	1 μΜ	N/A	Demonstrates competitive inhibition.[2][8]
RSK3/4	Activity	No Inhibition	N/A	SL0101 does not inhibit RSK3 and RSK4 isoforms. [4]
MCF-7 Cells	EC50	~50 μΜ	N/A	Significantly higher concentration needed in cells, suggesting permeability or stability issues. [1]

Table 2: Structure-Activity Relationship of Key SL 0101-1 Analogues



Analogue/Modi fication	Target	Parameter	Value	Key Finding
SL 0101-1 (Parent)	RSK2	IC50	392 nM (10 μM ATP)	Baseline compound for comparison.[1]
MCF-7 Cells	IC50	50 μΜ	Baseline cellular activity.[1]	
C5" n-propyl SL0101	RSK2	IC50	183 nM (10 μM ATP)	~2-fold improvement in vitro potency.[1]
MCF-7 Cells	IC50	8 μΜ	~5-fold improvement in cellular potency.	
O-methylated Hydroxyls	RSK	Activity	No Inhibition	Confirms the necessity of hydroxyl groups as hydrogen bond donors for binding.[8]
De-acylated Rhamnose	RSK	Selectivity	Decreased	Acylation of the rhamnose is essential for maintaining selectivity in intact cells.[6][7]
l-cyclitol analogues	RSK2	Activity	Similar to SL0101	Resistant to hydrolysis but not specific for RSK in cell- based assays. [11]



d-cyclitol analogues	RSK2	Activity	No Inhibition	Demonstrates the critical role of sugar stereochemistry. [11]
4"-n-propyl- carbamate	RSK2	Binding	Highly Stable	Modification that confers high stability to the inhibitor-RSK2 complex, but not RSK1.[4]

### **Key Structural Determinants of Activity**

Analysis of the available data reveals several critical features of the **SL 0101-1** pharmacophore:

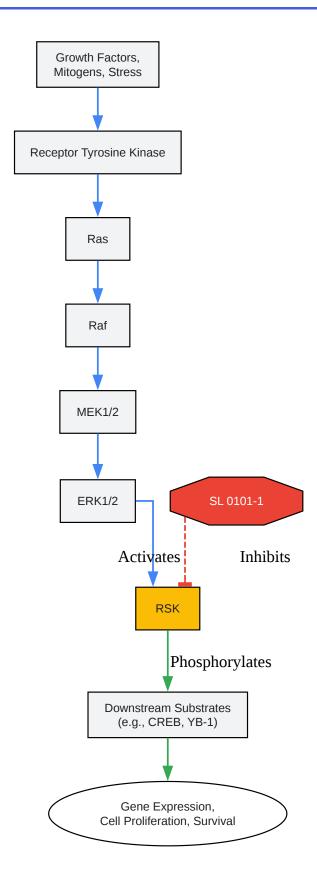
- Kaempferol Hydroxyl Groups: The hydroxyl groups at the 4', 5, and 7 positions of the kaempferol ring are essential for high-affinity interaction with RSK.[6][7] These groups act as hydrogen bond donors, anchoring the inhibitor in its binding pocket.[8]
- Rhamnose Acylation: The 3" and 4"-di-O-acetyl groups on the rhamnose moiety are crucial
  for maintaining selectivity for RSK within cells.[6][7] Their removal leads to a loss of specific
  activity. However, these ester linkages are susceptible to hydrolysis by ubiquitous
  intracellular esterases, which contributes to the compound's limited efficacy in cellular
  environments.[6][7]
- Glycosidic Bond Stability: The glycosidic linkage is prone to acid-catalyzed hydrolysis, resulting in a short biological half-life.[11] This liability prompted the design of carbasugar (cyclitol) analogues to enhance stability, although these early versions struggled to maintain cellular specificity.[11]
- Rhamnose C5" Position: Modifications at this position have proven fruitful. The addition of an n-propyl group at C5" led to an analogue with a two-fold increase in in vitro potency and a five-fold enhancement in cell-based assays, demonstrating that this position is amenable to substitution for improved affinity and cellular uptake.[1]



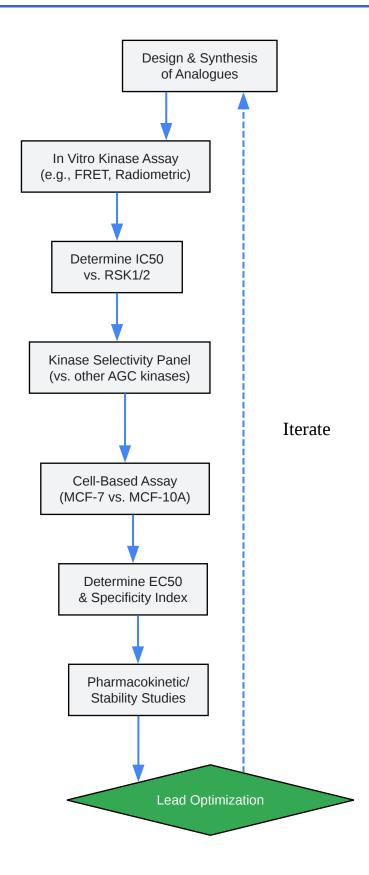
# Signaling Pathways and Experimental Workflows The Ras/ERK/RSK Signaling Pathway

**SL 0101-1** inhibits the final kinase in the Ras/ERK cascade. This pathway is a central regulator of cell proliferation, survival, and differentiation. Extracellular signals like growth factors activate cell surface receptors, triggering a phosphorylation cascade that ultimately activates RSK. Activated RSK then phosphorylates a host of cytoplasmic and nuclear substrates.









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